1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3Cl3F4O. This compound is characterized by the presence of fluorine, chlorine, and trifluoromethyl groups attached to a benzene ring. It is a colorless to pale yellow liquid at room temperature and is used in various chemical applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene typically involves the reaction of 1-fluoro-3-nitrobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including potential drug candidates for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the trichloromethyl group, making it less reactive in certain substitution reactions.
1-Fluoro-3-(trichloromethyl)benzene: This compound lacks the trifluoromethoxy group, affecting its overall chemical properties and reactivity.
1-Fluoro-3-(trifluoromethyl)benzene: This compound lacks both the trichloromethoxy and trichloromethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-2-4(7(13,14)15)1-5(12)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJJJNOCXPAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(Cl)(Cl)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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